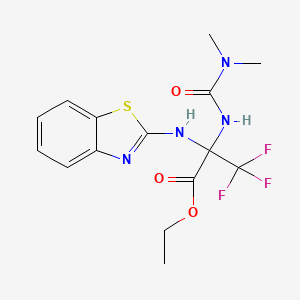![molecular formula C17H19N5O3 B11616299 6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616299.png)
6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple functional groups, including an imino group, a methoxypropyl group, and a carboxamide group. The presence of these functional groups and the tricyclic framework make this compound an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materials
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and require precise control of reaction conditions to ensure the correct formation of the tricyclic structure.
Introduction of Functional Groups: After the formation of the tricyclic core, the functional groups are introduced through various substitution reactions. For example, the imino group can be introduced through a reaction with an appropriate amine, while the methoxypropyl group can be added through an alkylation reaction.
Chemical Reactions Analysis
6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological studies, the compound is investigated for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other tricyclic compounds with similar structures. Some similar compounds include:
6-imino-7-(2-methoxyethyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: This compound has a similar tricyclic structure but with a different alkyl group.
6-imino-7-(4-methoxybutyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: This compound also shares the tricyclic core but with a longer alkyl chain.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c1-19-16(23)11-10-12-15(22(14(11)18)8-5-9-25-2)20-13-6-3-4-7-21(13)17(12)24/h3-4,6-7,10,18H,5,8-9H2,1-2H3,(H,19,23) |
InChI Key |
WOQWONBOJOZDJM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11616224.png)
![4-[[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methylphenyl)amino]methyl]-2-methoxyphenyl 2-fluorobenzoate](/img/structure/B11616237.png)
![Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11616240.png)
![4-hydroxy-6-[5-(2-nitrophenyl)furan-2-yl]-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11616244.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616245.png)

![2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11616252.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616261.png)
![6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616262.png)


![N-benzyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616282.png)
![3-((5Z)-5-{[2-(4-Benzyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11616288.png)

